molecular formula C18H17N3O3 B11328679 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Cat. No.: B11328679
M. Wt: 323.3 g/mol
InChI Key: CXYUDNLPLOLWSO-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 1,2,5-oxadiazole ring and a 3,4-dimethylphenyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of the 1,2,5-oxadiazole ring. One common method is the cyclization of appropriate nitrile oxides with suitable dipolarophiles under controlled conditions .

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process, minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-α-methyl-β-alanine
  • N-(3,5-dimethylphenyl)-α-methyl-β-alanine
  • N-(2,4-dimethylphenyl)-N’-methylformamidine

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide stands out due to its unique combination of the 1,2,5-oxadiazole ring and the methoxybenzamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C18H17N3O3/c1-11-7-8-13(9-12(11)2)16-17(21-24-20-16)19-18(22)14-5-4-6-15(10-14)23-3/h4-10H,1-3H3,(H,19,21,22)

InChI Key

CXYUDNLPLOLWSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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